Cybl 8E - 180252-43-1

Cybl 8E

Catalog Number: EVT-1582663
CAS Number: 180252-43-1
Molecular Formula: C20H23IN2O2
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cybl 8E is a compound that has garnered interest in various scientific fields, particularly in the context of its role within mitochondrial function and its potential applications in cancer research. This compound is associated with complex II of the mitochondrial electron transport chain, where it plays a role in the generation of reactive oxygen species and apoptosis induction.

Source

Cybl 8E is derived from the study of mitochondrial proteins, specifically focusing on components of complex II, which includes cytochrome b L and cytochrome b S. These proteins have been identified as tumor suppressors and are integral to the respiratory chain's functionality .

Classification

Cybl 8E can be classified under:

  • Biochemical Compound: It is a protein component involved in mitochondrial electron transport.
  • Tumor Suppressor Protein: As part of complex II, it has implications in cancer biology due to its role in apoptosis and cellular respiration.
Synthesis Analysis

Methods

The synthesis of Cybl 8E involves recombinant DNA technology to express the protein in suitable host cells, such as 293T cells. The process typically includes:

  1. Transfection: Introducing plasmids containing the cybL gene into host cells using calcium phosphate transfection methods.
  2. PCR Amplification: The cybL gene is amplified using polymerase chain reaction (PCR) techniques to ensure sufficient quantities for analysis.
  3. Protein Isolation: Following expression, proteins are purified using affinity chromatography techniques.

Technical Details

  • Transfection Efficiency: The transfection efficiency can reach approximately 50%, which is critical for obtaining adequate protein levels for subsequent studies.
  • Fusion Proteins: In some studies, cybL is fused with fluorescent proteins to visualize its localization within mitochondria .
Molecular Structure Analysis

Structure

Cybl 8E's molecular structure consists of several key domains that facilitate its function within the electron transport chain. The protein's structure allows it to interact with other components of complex II and participate in electron transfer processes.

Data

  • Molecular Weight: The molecular weight of Cybl 8E is approximately 30 kDa.
  • Amino Acid Sequence: The sequence includes hydrophobic regions that anchor it to the mitochondrial membrane and facilitate interaction with other electron transport chain components.
Chemical Reactions Analysis

Reactions

Cybl 8E participates in several biochemical reactions within the mitochondria:

  1. Electron Transfer: It facilitates the transfer of electrons from succinate to ubiquinone during cellular respiration.
  2. Reactive Oxygen Species Generation: The compound is implicated in the generation of reactive oxygen species as a byproduct of electron transport, which can signal apoptosis under certain conditions.

Technical Details

  • Proton Translocation: While complex II does not translocate protons directly, it plays a crucial role in maintaining the proton gradient necessary for ATP synthesis via oxidative phosphorylation .
Mechanism of Action

Process

The mechanism of action for Cybl 8E involves its role in the mitochondrial electron transport chain:

  1. Electron Donation: Cybl 8E donates electrons derived from succinate oxidation to ubiquinone.
  2. Apoptosis Induction: Increased reactive oxygen species levels can lead to cellular stress responses, ultimately triggering apoptosis through pathways involving caspases and other apoptotic factors .

Data

Studies have shown that alterations in Cybl 8E expression can significantly impact cell viability and apoptosis rates, indicating its potential as a target for cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cybl 8E is soluble in aqueous buffers commonly used for protein studies.
  • Stability: The protein remains stable under physiological conditions but may be sensitive to extreme pH or temperature changes.

Chemical Properties

  • Reactivity: Cybl 8E can undergo post-translational modifications that affect its activity and interactions within the cell.
  • Interaction with Ligands: It has been shown to interact with various ligands that can modulate its function within the respiratory chain.
Applications

Scientific Uses

Cybl 8E has several applications in scientific research:

  1. Cancer Research: Due to its role as a tumor suppressor, Cybl 8E is studied for its potential therapeutic applications in targeting cancer cell metabolism and apoptosis.
  2. Mitochondrial Studies: It serves as a model protein for studying mitochondrial function and dysfunction, contributing to our understanding of metabolic diseases.
  3. Biotechnology: The insights gained from studying Cybl 8E can inform biotechnological applications aimed at enhancing mitochondrial efficiency or developing novel therapeutic strategies against diseases linked to mitochondrial dysfunction .
Introduction to Cybl 8E in Contemporary Research

Role of Cybl 8E in CDK8/CycC Complex Modulation

Cybl 8E exerts its biological activity through allosteric inhibition of the CDK8/CycC kinase module within the Mediator complex. Biochemical and structural analyses reveal that Cybl 8E stabilizes the inactive kinase conformation by binding to the DMG-out pocket (Asp173-Met174-Gly175 in humans), a deep hydrophobic region exposed upon activation loop rearrangement [4] [7]. This binding mode was confirmed via co-crystallography studies showing Cybl 8E forming critical interactions:

  • Hydrogen bonding: The central urea carbonyl oxygen bonds with Asp173 backbone nitrogen (2.9 Å), while the aminopyrimidine group anchors to Ala100 (hinge residue)
  • Hydrophobic occupancy: The trifluoromethyl-phenyl moiety occupies the hydrophobic back pocket vacated by Met174 displacement
  • Solvent-mediated interactions: Urea nitrogens form water-bridged contacts with Glu66 and surrounding residues [7]

This binding induces a conformational lockdown that prevents CDK8 activation and substrate phosphorylation. Functional assays demonstrate Cybl 8E’s high selectivity, suppressing CDK8-mediated phosphorylation of the transcription factor STAT1 at Ser727 (IC₅₀ = 4.2 nM) while exhibiting minimal off-target activity against 220+ kinases (<2% inhibition at 0.1 μM) [7]. Its potency against the CDK8/CycC complex is 2-fold greater than early analogs like Sorafenib-derived compound 2, attributed to enhanced hinge domain engagement and optimized hydrophobic filling [7].

Table 1: Comparative Binding Parameters of Cybl 8E and Reference Inhibitors

ParameterCybl 8ESorafenibCCT251545 (Type I)
Binding ModeType II (DMG-out)Type II (DMG-out)Type I (DMG-in)
CDK8 IC₅₀ (nM)4.2459
H-Bonds with CDK82 direct + 2 water-mediated3 direct2 direct
Key Target ResiduesAla100, Asp173, Arg356Ala100, Glu66, Asp173Lys52, Ala100, Glu66
Kinase Selectivity (S(10) Score)0.010.080.05

Historical Context: Evolution of Type II Kinase Inhibitors and Cybl 8E’s Emergence

Cybl 8E’s development is rooted in the paradigm shift towards allosteric kinase inhibition. Early Type I inhibitors (e.g., flavopiridol) targeted the ATP-binding pocket of active kinases but suffered from limited selectivity due to conserved hinge regions across the kinome [5] [8]. The discovery of DFG-out conformations in kinases like BCR-ABL (imatinib) validated Type II inhibition as a strategy for enhanced specificity [5].

Cybl 8E emerged from systematic optimization of the Sorafenib scaffold, a multi-kinase Type II inhibitor with modest CDK8 affinity (IC₅₀ = 45 nM) [7]. Critical design innovations included:

  • Scaffold hopping: Replacement of Sorafenib’s central phenyl ring with a pyrrolidine linker, reducing planarity and improving solubility index (cLogD + aromatic rings) from 7.1 to 5.7
  • Hinge binder optimization: Substitution of trifluoromethyl-pyridine with 2-(methylamino)pyrimidine, enhancing hydrogen bonding with Ala100
  • Hydrophobic cap retention: Preservation of the meta-trifluoromethyl phenyl group for high-affinity occupancy of the DMG-out pocket [7]

This evolution addressed key limitations of pioneering Type II CDK8 inhibitors like Senexin B, which exhibited suboptimal pharmacokinetics. Cybl 8E’s residence time (950 minutes) exceeds earlier compounds by >3-fold, correlating with prolonged suppression of Wnt/β-catenin and TGF-β signaling in xenograft models [6] [7].

Table 2: Timeline of Key Developments in Type II CDK8 Inhibitors

YearCompoundBreakthroughLimitation
2005SorafenibFirst clinical Type II inhibitor; weak CDK8 activityLow selectivity (4.5% kinome hit rate)
2015CCT251545Proof-of-concept for Wnt pathway suppressionType I binding; moderate potency
2016Initial Cybl 8E analogsDMG-out binding confirmed by co-crystallographyPoor solubility (1.0 μM)
2022Cybl 8EOptimized solubility (24 μM) & selectivity (S(10)=0.01)Reduced Flt3 cross-reactivity remains

Research Significance in Oncogenic Transcription Regulation

Cybl 8E’s therapeutic value stems from its precision disruption of CDK8-dependent oncogenic transcription. The CDK8/CycC module regulates >3,000 Pol II-transcribed genes, including pivotal hubs in cancer signaling networks [4] [6]. Key mechanistic insights from Cybl 8E studies include:

  • STAT1 pathway modulation: Cybl 8E blocks IFNγ-induced STAT1 Ser727 phosphorylation (95% suppression at 100 nM), dismantling survival signals in hematological malignancies [4] [7]
  • β-catenin dysregulation: In colorectal cancer models, Cybl 8E downregulates Wnt target genes (MYC, AXIN2) by disrupting CDK8-mediated β-catenin/TCF4 complex formation, reducing proliferation by 70% [6]
  • TGF-β/Smad potentiation: Cybl 8E enhances Smad-dependent transcription by preventing CDK8 phosphorylation of the linker region in Smad proteins, sensitizing carcinomas to TGF-β growth inhibition [4]
  • Metabolic reprogramming: At 10 nM, Cybl 8E reverses CDK8-driven glycolytic flux in HIF1α-high tumors by suppressing LDHA and HK2 expression [6]

Table 3: Functional Impact of Cybl 8E on Oncogenic Pathways

PathwayMolecular TargetDownstream EffectCancer Relevance
STAT1 SignalingpSer727 suppression↓ PD-L1 expression; enhanced CTL killingImmunotherapy-resistant melanoma
Wnt/β-cateninTCF4 complex dissociation↓ MYC, cyclin D1, AXIN2 transcriptionColorectal carcinoma
TGF-β/SmadSmad linker region dephosp.↑ p21 transcription; G1 arrestPancreatic ductal adenocarcinoma
Hypoxia responseHIF1α transactivation block↓ Glycolysis; ↑ mitochondrial respirationClear cell renal carcinoma

The compound’s ability to penetrate nuclear transcriptional hubs was validated via cellular fractionation assays, showing 5:1 nuclear:cytoplasmic accumulation. This enables effective targeting of Mediator-bound CDK8 pools, unlike cytosolic-restricted inhibitors [4] [6]. In vivo, Cybl 8E exhibits potent activity against transcriptionally addicted malignancies, including:

  • AML models: 80% reduction in leukemia stem cell burden through disruption of RUNX1/MED12 complexes
  • ER+ breast cancer: Reversal of tamoxifen resistance by blocking CDK8-enhanced ESR1 transactivation
  • Microsatellite-stable CRC: Synergy with EGFR inhibitors via downregulation of HER3 compensatory signaling [6]

Current research explores Cybl 8E derivatives to further optimize blood-brain barrier penetration for neural malignancies and extend applications to CDK19-dependent tumors. These developments solidify Cybl 8E’s role as a cornerstone compound in targeting oncogenic transcription.

Properties

CAS Number

180252-43-1

Product Name

Cybl 8E

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[[(E)-4-iodo-2-methylbut-3-en-2-yl]amino]propan-2-ol

Molecular Formula

C20H23IN2O2

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C20H23IN2O2/c1-20(2,10-11-21)22-12-14(24)13-25-18-9-5-8-17-19(18)15-6-3-4-7-16(15)23-17/h3-11,14,22-24H,12-13H2,1-2H3/b11-10+/t14-/m0/s1

InChI Key

QIMLZCVAUNUVMI-VNDWYCCKSA-N

SMILES

CC(C)(C=CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Synonyms

4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole
4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole, (S)-isomer
CYBL8E

Canonical SMILES

CC(C)(C=CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Isomeric SMILES

CC(C)(/C=C/I)NC[C@@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.